2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid
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Overview
Description
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with four methoxy groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol or aldehyde derivatives of the biphenyl acetic acid.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups and the acetic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-3-yl)acetic acid
Uniqueness
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific positioning of the methoxy groups and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The precise arrangement of these functional groups can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20O6 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[2-(2,3-dimethoxyphenyl)-3,4-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-5-6-12(17(13)23-3)16-11(10-15(19)20)8-9-14(22-2)18(16)24-4/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key |
NVKNDGJZQSMBTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)C2=C(C(=CC=C2)OC)OC)OC |
Origin of Product |
United States |
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